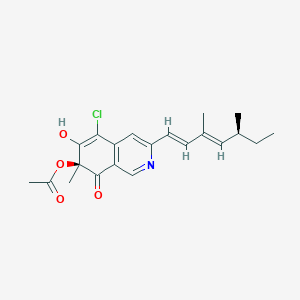

Sclerotioramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sclerotioramine is a derivative of the natural compound (+)-sclerotiorin, which is isolated from the marine-derived fungus Penicillium sclerotiorum. This compound and its derivatives have garnered significant interest due to their potent biological activities, including antifungal, antibacterial, and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sclerotioramine derivatives are typically synthesized from (+)-sclerotiorin through a one-step reaction involving various amines in dry triethylamine. The reaction yields are high, up to 80%, and the structures of the derivatives are confirmed using spectroscopic methods and single-crystal X-ray diffraction analysis .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Sclerotioramine undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound derivatives include various amines and triethylamine. The reactions are typically carried out in anhydrous dichloromethane at room temperature .

Major Products Formed

The major products formed from these reactions are various this compound derivatives, which exhibit potent antifouling activity against the larval settlement of the barnacle Balanus amphitrite .

Aplicaciones Científicas De Investigación

Sclerotioramine and its derivatives have a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of azaphilones.

Biology: Exhibits antifungal, antibacterial, and cytotoxic activities, making it a valuable compound for biological studies.

Industry: Used as antifouling agents to prevent the settlement of marine organisms on submerged surfaces

Mecanismo De Acción

Sclerotioramine exerts its effects through various molecular targets and pathways. It inhibits the Hsp90 chaperoning of progesterone receptor, aldose reductase, soybean lipoxygenase-1, and gp120-CD4 binding. These interactions contribute to its antifungal, antibacterial, and cytotoxic activities .

Comparación Con Compuestos Similares

Sclerotioramine is part of the azaphilone subclass of polyketides, which are known for their highly oxygenated pyranoquinone bicyclic core. Similar compounds include:

Sclerotiorin: The parent compound from which this compound is derived.

Geumsanol B: Another azaphilone with similar biological activities.

Isochromophilone VI: Exhibits similar antifungal and antibacterial properties.

This compound is unique due to its potent antifouling activity and the presence of a chlorine atom at C-5, which is not commonly found in other azaphilones .

Propiedades

Fórmula molecular |

C21H24ClNO4 |

|---|---|

Peso molecular |

389.9 g/mol |

Nombre IUPAC |

[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate |

InChI |

InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 |

Clave InChI |

TYTKCJXGLSJWJW-UPWXJBBJSA-N |

SMILES isomérico |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)[C@@](C(=C2Cl)O)(C)OC(=O)C |

SMILES canónico |

CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)

![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)

![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)

![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)

![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)

![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)

![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)